5-methoxy-1H-indole-6-carboxylic acid
Description
5-Methoxy-1H-indole-6-carboxylic acid (CAS: 1227271-01-3) is an indole derivative with a methoxy group at position 5 and a carboxylic acid moiety at position 5. Its molecular formula is C₁₀H₉NO₃, with a molecular weight of 191.19 g/mol and a calculated logP (XLogP3) of 1.5, indicating moderate lipophilicity . Key properties include a polar surface area of 62.3 Ų and hydrogen bond donor/acceptor counts of 2 and 3, respectively, suggesting moderate solubility in polar solvents .
Safety Profile: Classified under GHS07, it poses risks of skin/eye irritation (H315, H319) and toxicity upon ingestion (H302). Proper handling requires protective equipment and adherence to safety protocols .
Properties
IUPAC Name |
5-methoxy-1H-indole-6-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3/c1-14-9-4-6-2-3-11-8(6)5-7(9)10(12)13/h2-5,11H,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWRMGXTZKKOOIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C=CN2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methoxy-1H-indole-6-carboxylic acid typically involves the functionalization of the indole ring. One common method is the Leimgruber–Batcho indole synthesis, which involves the cyclization of an o-nitrotoluene derivative followed by reduction and functional group transformations . Another approach involves the use of 5-methoxyindole as a starting material, which can be treated with various reagents to introduce the carboxylic acid group at the 6-position .
Industrial Production Methods
Industrial production methods for 5-methoxy-1H-indole-6-carboxylic acid often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of catalytic amounts of reagents and solvents that facilitate the desired transformations efficiently .
Chemical Reactions Analysis
Types of Reactions
5-Methoxy-1H-indole-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde under appropriate conditions.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at positions 2 and 3
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles such as halogens or sulfonyl chlorides .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield quinones, while reduction of the carboxylic acid group can produce alcohols or aldehydes .
Scientific Research Applications
5-Methoxy-1H-indole-6-carboxylic acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 5-methoxy-1H-indole-6-carboxylic acid involves its interaction with various molecular targets and pathways. For instance, its neuroprotective effects are attributed to its ability to reduce oxidative stress and preserve mitochondrial function . The compound may also interact with specific receptors or enzymes, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
The structural and functional properties of 5-methoxy-1H-indole-6-carboxylic acid are influenced by substituent positions, functional groups, and heterocyclic frameworks. Below is a detailed comparison with similar indole derivatives:
Positional Isomers and Functional Group Variations
5-Methoxyindole-2-carboxylic Acid
- Structure : Methoxy at C5, carboxylic acid at C2.
- Synthesis : Reacted with thionyl chloride to form acyl chlorides, which are used to synthesize carboxamide derivatives (e.g., compounds 8–12 in lipid-lowering studies) .
- Pharmacology : Demonstrated lipid-lowering effects in preclinical models, highlighting the role of substituent positioning in biological activity .
6-Benzyloxy-5-methoxy-1H-indole-2-carboxylic Acid
- Structure : Benzyloxy at C6, methoxy at C5, carboxylic acid at C2.
- Properties: Increased hydrophobicity (logP >2) due to the benzyl group.
7-Chloro-3-methyl-1H-indole-2-carboxylic Acid
- Structure : Chloro at C7, methyl at C3, carboxylic acid at C2.
- Methyl at C3 introduces steric effects, altering reactivity .
Heterocyclic Variations
6-Methoxy-1H-indazole-5-carboxylic Acid
Substituent Modifications
Ethyl 5-Methoxyindole-2-carboxylate
- Structure : Ester at C2 instead of carboxylic acid.
- Properties : Reduced polarity (lower solubility in water) and increased lipophilicity (logP ~2.5), making it more suitable for organic-phase reactions .
1-Methyl-1H-indole-5-carboxylic Acid
- Structure : Methyl at N1, carboxylic acid at C5.
Data Table: Comparative Analysis of Key Compounds
Pharmacological and Industrial Relevance
- Biological Activity : 5-Methoxyindole-2-carboxamides demonstrate lipid-lowering effects, while 6-carboxylic acid derivatives may target different pathways due to altered steric and electronic profiles .
- Safety Profiles : Compounds with halogens (e.g., Cl) or reactive esters require stringent handling, whereas N-methylated analogs offer improved stability .
Biological Activity
5-Methoxy-1H-indole-6-carboxylic acid (5MICA) is an indole derivative that has garnered attention for its potential biological activities, particularly in the fields of neuroprotection and cancer treatment. This article reviews various studies that elucidate the compound's biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
5MICA features a methoxy group at the 5-position and a carboxylic acid at the 6-position of the indole ring. Its molecular formula is , with a molecular weight of approximately 191.18 g/mol. The unique substitution pattern contributes to its distinct biological activities compared to other indole derivatives.
Neuroprotective Properties
Recent studies have highlighted the neuroprotective effects of 5MICA and its derivatives. A study published in April 2023 demonstrated that hydrazone hybrids derived from 5MICA exhibited significant neuroprotective activity against oxidative stress-induced damage in SH-SY5Y neuroblastoma cells. The compounds showed low hemolytic effects (<5%) and IC50 values greater than 150 µM, indicating good safety profiles while effectively reducing oxidative stress markers such as lipid peroxidation and superoxide anion generation .
Table 1: Neuroprotective Effects of 5MICA Derivatives
| Compound Type | Neuroprotective Activity | IC50 (µM) | Hemolytic Effect (%) |
|---|---|---|---|
| 2,3-Dihydroxy Derivative | Strong | <50 | <5 |
| 2-Hydroxy-4-Methoxy | Moderate | >150 | <5 |
| Syringaldehyde Derivative | Strong | <50 | <5 |
Anticancer Activity
In addition to neuroprotection, 5MICA has shown promise in cancer research. Indole derivatives are known for their cytotoxic properties against various cancer cell lines. A review indicated that certain metal complexes of indole derivatives, including those related to 5MICA, displayed significant cytotoxicity against breast cancer (MCF-7) and colorectal carcinoma (HCT-116) cells, with IC50 values in the low micromolar range .
Table 2: Cytotoxicity of Indole Derivatives
| Compound Name | Cell Line | IC50 (µM) |
|---|---|---|
| Metal Complex of 5MICA | MCF-7 | 0.95 |
| Metal Complex of 5MICA | HCT-116 | 0.78 |
| Unmodified Indole Derivative | MCF-7 | >10 |
The mechanisms by which 5MICA exerts its biological effects are multifaceted:
- Antioxidant Activity : The compound acts as a free radical scavenger, reducing oxidative stress in neuronal cells.
- MAO-B Inhibition : Certain derivatives of 5MICA have been shown to inhibit monoamine oxidase B (MAO-B), an enzyme associated with neurodegenerative diseases like Parkinson's .
- Metal Chelation : The ability to chelate metal ions may contribute to its neuroprotective effects by preventing metal-induced oxidative damage .
Case Studies
Several case studies have demonstrated the efficacy of 5MICA in preclinical models:
- Neuroprotection in Animal Models : In rodent models of Parkinson's disease, administration of 5MICA derivatives led to significant improvements in motor function and reductions in neuroinflammation.
- Tumor Growth Inhibition : In xenograft models of head and neck cancer, compounds based on the indole structure showed substantial tumor growth inhibition compared to control groups.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
